molecular formula C21H18N2O2 B5794810 4-[(4-biphenylylacetyl)amino]benzamide

4-[(4-biphenylylacetyl)amino]benzamide

Cat. No.: B5794810
M. Wt: 330.4 g/mol
InChI Key: OYKABHUDVVRZQI-UHFFFAOYSA-N
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Description

4-[(4-Biphenylylacetyl)amino]benzamide is a benzamide derivative characterized by a biphenyl acetyl group attached to the 4-amino position of the benzamide core. This structural motif confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

4-[[2-(4-phenylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c22-21(25)18-10-12-19(13-11-18)23-20(24)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-13H,14H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKABHUDVVRZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzamide scaffold is widely explored in medicinal chemistry. Below is a comparative analysis of 4-[(4-biphenylylacetyl)amino]benzamide and structurally/functionally related compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Structural Features Biological Activity Pharmacological Notes Reference ID
4-[(4-Biphenylylacetyl)amino]benzamide Biphenyl acetyl group at 4-amino position Inferred: Potential kinase/protease inhibition (based on analogs) High lipophilicity may enhance CNS penetration N/A
4-[(Quinolin-4-yl)amino]benzamide (G01-G26) Quinoline substituent at 4-amino position Anti-influenza virus (EC₅₀: 0.5–10 µM) Optimized for viral polymerase inhibition
D4476 1H-imidazol-2-yl and benzodioxin groups Inhibits Treg cell differentiation (IC₅₀: ~1 µM) Selective for TGF-β signaling pathways
4-((Thiophen-2-yl-methylene)amino)benzamides Thiophene-methylene bridge at 4-amino position Antibacterial (MIC: 8–32 µg/mL) Enhanced π-π stacking with bacterial targets
SNX-2112 6,6-Dimethyl-4-oxo-trifluoromethyl-indazol substituent Hsp90 inhibitor (IC₅₀: 3–11 nM) Orally bioavailable; degrades client proteins
ABT-199 (Venetoclax) Piperazinyl-sulfonyl and pyridinyl-pyrrolo groups BCL-2 inhibitor (EC₅₀: <1 nM) Clinically approved for hematologic cancers

Key Observations :

Substituent-Driven Activity: The biphenyl acetyl group in 4-[(4-biphenylylacetyl)amino]benzamide likely enhances binding to aromatic-rich targets (e.g., kinases or nuclear receptors) compared to smaller substituents like thiophene () or quinoline (). Electron-withdrawing groups (e.g., trifluoromethyl in SNX-2112) improve metabolic stability and target affinity , whereas electron-donating groups (e.g., methoxy in EPZ011989, ) modulate selectivity.

Biological Target Specificity: Compounds with bulky hydrophobic substituents (e.g., ABT-199’s cyclohexenyl group) excel in disrupting protein-protein interactions (e.g., BCL-2 family proteins) . Heterocyclic moieties (e.g., quinoline in G01-G26) are often leveraged for antiviral activity by mimicking nucleobases .

Metabolic and Pharmacokinetic Profiles :

  • The biphenyl group may increase metabolic liability due to cytochrome P450-mediated oxidation (). In contrast, SNX-2112 incorporates a trifluoromethyl group to resist oxidative metabolism, enhancing half-life .
  • D4476 ’s benzodioxin group improves solubility, balancing its lipophilic imidazole core .

In Vivo Efficacy: SNX-2112 demonstrated 67% tumor growth delay in HT-29 xenografts, attributed to Hsp90 inhibition and client protein degradation . ABT-199’s piperazinyl-sulfonyl group facilitates binding to BCL-2’s hydrophobic groove, enabling nanomolar potency .

Critical Research Findings

  • Structural Optimization: Modifications at the 4-amino position of benzamide derivatives are critical for target engagement. For example: Replacing biphenyl with thiophene () reduces molecular weight (MW: ~300 vs. ~400 Da) but sacrifices potency against hydrophobic targets. Introducing quinoline () adds hydrogen-bonding capacity, improving antiviral activity.
  • Metabolism : Biphenyl-containing compounds are prone to hydroxylation (), necessitating fluorination (e.g., trifluoromethyl in SNX-2112) to block metabolic hotspots .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 4-[(4-biphenylylacetyl)amino]benzamide?

  • Methodological Answer :

  • Multi-step synthesis : Adopt a modular approach, starting with biphenylylacetyl chloride and 4-aminobenzamide. Use coupling reagents like HATU or DCC in anhydrous DMF under inert gas (e.g., N₂) to minimize hydrolysis .

  • Reaction monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity with HPLC (>95% by area normalization).

  • Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to benzamide) and temperature (0°C to room temperature) to reduce side products .

    Key Reaction Parameters Conditions
    Coupling reagentHATU
    SolventDMF
    Temperature0°C → RT
    PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Q. How can structural characterization of 4-[(4-biphenylylacetyl)amino]benzamide be systematically performed?

  • Methodological Answer :

  • Spectroscopic analysis : Use ¹H/¹³C NMR to confirm amide bond formation (δ ~7.8 ppm for CONH) and biphenyl group integration. FT-IR for carbonyl stretches (amide I band ~1650 cm⁻¹) .
  • Thermal stability : Perform TGA/DSC to assess decomposition temperature (Td) and melting point (Tm), critical for storage and formulation .
  • X-ray crystallography : Resolve crystal structure to validate spatial arrangement of biphenyl and benzamide moieties .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the interaction of 4-[(4-biphenylylacetyl)amino]benzamide with biological targets?

  • Methodological Answer :

  • Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or inflammatory enzymes (COX-2) based on structural homology to known benzamide inhibitors .
  • Docking protocols : Use Glide XP (Schrödinger) with OPLS4 force field. Define binding pockets using co-crystallized ligands (PDB: 1M17 for EGFR) and score hydrophobic enclosure/charge-charge interactions .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize conditions .
  • Solvent effects : Test DMSO concentration (<0.1% v/v) to avoid false negatives in cell viability assays .
  • Meta-analysis : Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and batch effects in multi-lab studies .

Q. What computational methods predict the pharmacokinetic profile of 4-[(4-biphenylylacetyl)amino]benzamide?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME to estimate LogP (~3.2), BBB permeability (low), and CYP450 inhibition (CYP3A4 flagged) .
  • Metabolic pathways : Simulate phase I/II metabolism (e.g., hydroxylation at biphenyl rings) via GLORYx or MetaTox .

Q. How does stereochemistry influence the bioactivity of 4-[(4-biphenylylacetyl)amino]benzamide derivatives?

  • Methodological Answer :

  • Chiral synthesis : Introduce substituents at the acetyl group (e.g., methyl, fluorine) and compare enantiomers via chiral HPLC (Chiralpak IA column) .
  • Biological evaluation : Test R/S isomers in kinase inhibition assays to correlate configuration with potency (e.g., S-enantiomer showing 10x higher EGFR affinity) .

Data-Driven Research Challenges

Q. What strategies improve the translation of in vitro activity to in vivo efficacy for this compound?

  • Methodological Answer :

  • Dosage optimization : Use PK/PD modeling (e.g., WinNonlin) to align plasma concentrations (Cmax) with in vitro IC₅₀ .
  • Formulation : Develop PEGylated nanoparticles to enhance solubility (>5 mg/mL in PBS) and bioavailability (AUC0-24h > 500 ng·h/mL) .

Q. How can researchers identify off-target effects of 4-[(4-biphenylylacetyl)amino]benzamide in complex biological systems?

  • Methodological Answer :

  • Proteome profiling : Apply affinity chromatography with immobilized compound and MS/MS to detect interacting proteins (e.g., HSP90, tubulin) .
  • CRISPR screening : Use genome-wide knockout libraries in cancer cells to identify synthetic lethal targets .

Q. What experimental designs are critical for studying the compound’s degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation : Expose to pH 1–13 buffers, UV light (254 nm), and H₂O₂ to simulate hydrolytic/oxidative stress. Monitor via LC-MS for degradants (e.g., benzamide cleavage products) .
  • Thermal analysis protocols:
  • Docking/ADMET tools:
  • Synthesis/characterization:
  • Biological evaluation:

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